![molecular formula C15H9BrF2O B3041043 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one CAS No. 259099-77-9](/img/structure/B3041043.png)
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities. EF24 has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one exerts its biological effects through multiple mechanisms, including the inhibition of various signaling pathways, modulation of gene expression, and interaction with cellular targets. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has also been shown to modulate the expression of various genes involved in cancer cell proliferation, apoptosis, and angiogenesis. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to interact with cellular targets, including tubulin, thioredoxin reductase, and heat shock proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of inflammation, and protection against oxidative damage. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has also been reported to have anti-metastatic properties, which may be attributed to its ability to inhibit cancer cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has several advantages for lab experiments, including its stability, solubility, and availability. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has some limitations, including its potential toxicity and lack of selectivity. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic applications. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one also lacks selectivity, which may result in off-target effects and interfere with the interpretation of experimental results.
Zukünftige Richtungen
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various diseases. Future research should focus on optimizing the synthesis method of 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one to improve its selectivity and reduce its potential toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one and identify its cellular targets. In addition, clinical trials are needed to evaluate the safety and efficacy of 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one in humans and determine its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cells, including breast, prostate, colon, and lung cancer cells. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In oxidative stress-related disorders, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to have potent anti-oxidant properties and protect against oxidative damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF2O/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h1-9H/b6-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLXIDYHXGTBAU-LZCJLJQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CC(=C2)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.